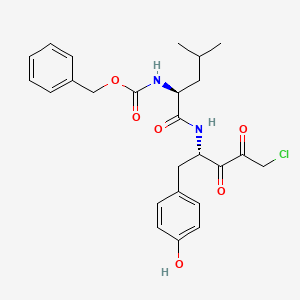
(2-(1-Aminopropyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Aminopropyl)phenyl)methanol is an organic compound with the molecular formula C10H15NO It consists of a phenyl ring substituted with a methanol group and an aminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-(1-Aminopropyl)phenyl)methanol involves the reductive amination of 2-acetylphenol with isopropylamine. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with propylene oxide to form the corresponding alcohol, which is then aminated using ammonia or an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : (2-(1-Aminopropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for ether formation.
Major Products
Oxidation: 2-(1-Aminopropyl)benzaldehyde, 2-(1-Aminopropyl)acetophenone.
Reduction: 2-(1-Aminopropyl)phenylethanol.
Substitution: 2-(1-Aminopropyl)phenyl chloride, 2-(1-Aminopropyl)phenyl ether.
科学研究应用
Chemistry
In chemistry, (2-(1-Aminopropyl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aminopropyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized industrial chemicals.
作用机制
The mechanism by which (2-(1-Aminopropyl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The phenyl ring may participate in π-π interactions, further modulating the compound’s biological effects.
相似化合物的比较
Similar Compounds
(2-(1-Aminopropyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)acetone: Contains a ketone group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)amine: Lacks the methanol group, having only the aminopropyl and phenyl groups.
Uniqueness
(2-(1-Aminopropyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and an aminopropyl group on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it versatile in various applications.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
[2-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI 键 |
BYRWKULCJOQFRU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




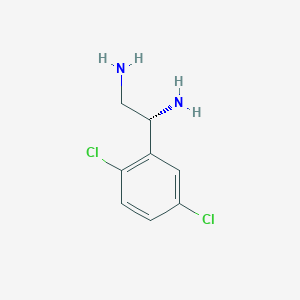



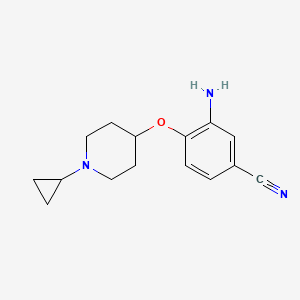

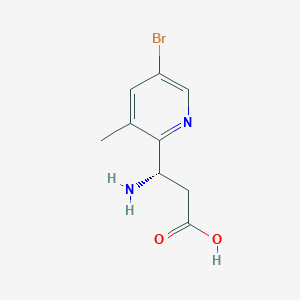
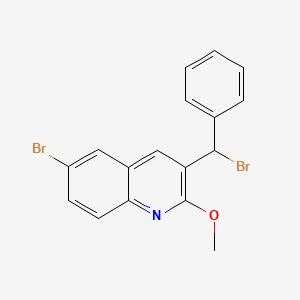
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
